molecular formula C12H8Cl2S2 B109981 2,2'-Dichloro diphenyl disulfide CAS No. 31121-19-4

2,2'-Dichloro diphenyl disulfide

Cat. No. B109981
CAS RN: 31121-19-4
M. Wt: 287.2 g/mol
InChI Key: IQCDDWQDDMUOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Dichloro diphenyl disulfide (CAS Number: 31121-19-4) is a chemical compound with the molecular formula C12H8Cl2S2 . It is also known by other names such as 1-chloro-2-[(2-chlorophenyl)disulfanyl]benzene and 1,2-Bis(2-chlorophenyl)disulfane . The molecular weight of this compound is 287.2 g/mol .


Molecular Structure Analysis

The 2,2’-Dichloro diphenyl disulfide molecule contains a total of 25 bonds. There are 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 disulfide .


Chemical Reactions Analysis

While specific reactions involving 2,2’-Dichloro diphenyl disulfide are not mentioned in the search results, disulfides are known to have versatile catalytic abilities. They can act as a photocatalyst, HAT catalyst, initiator, or cocatalyst in organic synthesis. The thiyl radicals (RS•) formed under illumination conditions have the unique ability to promote radical bond-forming reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Dichloro diphenyl disulfide include a molecular weight of 287.2 g/mol, XLogP3 of 5.7, hydrogen bond donor count of 0, hydrogen bond acceptor count of 2, rotatable bond count of 3, exact mass of 285.9444480 g/mol, monoisotopic mass of 285.9444480 g/mol, topological polar surface area of 50.6 Ų, heavy atom count of 16, formal charge of 0, and complexity of 191 .

Scientific Research Applications

  • Organic Synthesis

    • Diphenyl disulfide is commonly used in organic synthesis as a source of the PhS substituent .
    • A typical reaction involves the formation of PhS-substituted carbonyl compounds via the enolate .
    • The reaction is: RC(O)CHLiR’ + Ph2S2 → RC(O)CH(SPh)R’ + LiSPh .
    • The outcomes of this reaction are PhS-substituted carbonyl compounds .
  • Reduction Reactions

    • Diphenyl disulfide undergoes reduction, a reaction characteristic of disulfides .
    • The reaction is: Ph2S2 + 2M → 2MSPh (M = Li, Na, K) .
    • Hydride reagents such as sodium borohydride and super hydride can also be used as reductants .
    • The salts PhSM are sources of the potent nucleophile PhS− .
  • Halogenation

    • Diphenyl disulfide can undergo halogenation, a type of chemical reaction .
    • In this process, a halogen atom is introduced into the molecule .
    • The exact procedure and outcomes can vary depending on the specific conditions and reactants used .
  • Catalyst for Photoisomerization of Alkenes

    • Diphenyl disulfide can act as a catalyst in the photoisomerization of alkenes .
    • Photoisomerization is a process where light energy is used to change the spatial arrangement of a molecule .
    • As a catalyst, diphenyl disulfide can speed up this reaction without being consumed .
  • Oxidation

    • Diphenyl disulfide can undergo oxidation, a type of chemical reaction where a molecule loses electrons .
    • The exact procedure and outcomes can vary depending on the specific conditions and reactants used .
  • “2,2’-Dichloro diphenyl disulfide” is a high-quality chemical that is widely used as a reagent .
  • It belongs to the category of complex compounds and has been extensively studied as an intermediate for the synthesis of pharmaceuticals .
  • “2,2’-Dichloro diphenyl disulfide” is also useful as a building block or scaffold for the preparation of a wide range of other compounds .

Safety And Hazards

The safety information for 2,2’-Dichloro diphenyl disulfide includes GHS07 pictograms, a warning signal word, and hazard statements H302, H315, H319, H335. Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

1-chloro-2-[(2-chlorophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCDDWQDDMUOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SSC2=CC=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948181
Record name 1,1'-Disulfanediylbis(2-chlorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dichloro diphenyl disulfide

CAS RN

31121-19-4, 25338-90-3
Record name 31121-19-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Disulfanediylbis(2-chlorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hexamethyldisilazane (4.4 ml) was added to a stirred solution of 2-chlorobenzenethiol (2.0 ml) and DMSO (3.7 ml) in dry acetonitrile at room temperature. After 2 h the white precipitate was filtered and washed (cold acetonitrile) to give the sub-title compound as a white solid (2.27 g).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.